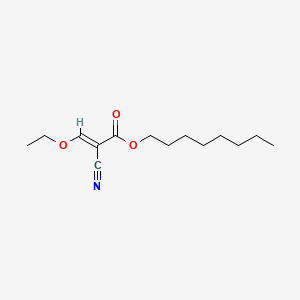

Octyl 2-cyano-3-ethoxy-2-propenoate

描述

属性

CAS 编号 |

64845-29-0 |

|---|---|

分子式 |

C14H23NO3 |

分子量 |

253.34 g/mol |

IUPAC 名称 |

octyl (E)-2-cyano-3-ethoxyprop-2-enoate |

InChI |

InChI=1S/C14H23NO3/c1-3-5-6-7-8-9-10-18-14(16)13(11-15)12-17-4-2/h12H,3-10H2,1-2H3/b13-12+ |

InChI 键 |

INVKMHYTHYOYJS-OUKQBFOZSA-N |

手性 SMILES |

CCCCCCCCOC(=O)/C(=C/OCC)/C#N |

规范 SMILES |

CCCCCCCCOC(=O)C(=COCC)C#N |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Octyl 2-cyano-3-ethoxy-2-propenoate typically involves the esterification of 2-cyano-3-ethoxy-2-propenoic acid with octanol. This reaction is catalyzed by an acid, such as p-toluene sulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the compound .

化学反应分析

Types of Reactions: Octyl 2-cyano-3-ethoxy-2-propenoate undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield 2-cyano-3-ethoxy-2-propenoic acid and octanol.

Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, water.

Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.

Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products Formed:

Hydrolysis: 2-cyano-3-ethoxy-2-propenoic acid and octanol.

Reduction: Octyl 2-amino-3-ethoxy-2-propenoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Medical Applications

1.1 Wound Closure

Octyl 2-cyano-3-ethoxy-2-propenoate is primarily utilized as a tissue adhesive in surgical settings. Its properties allow for rapid wound closure, significantly reducing the time required compared to traditional sutures. A study reported that the average time for wound closure using octyl cyanoacrylate was approximately 55 seconds, compared to 3 minutes and 47 seconds for sutures . This advantage not only enhances surgical efficiency but also minimizes patient discomfort.

1.2 Biocompatibility and Safety

The compound exhibits favorable biocompatibility, making it suitable for use in various surgical procedures, including plastic and reconstructive surgery. Research indicates that octyl cyanoacrylate provides strong adhesion while being less rigid than its butyl counterparts, allowing for greater flexibility in healing tissues . Furthermore, studies have shown that it does not significantly irritate surrounding tissues, which is critical for patient recovery .

1.3 Applications in Veterinary Medicine

In veterinary medicine, octyl cyanoacrylate has been employed for closing surgical wounds in animals. Its quick-setting nature and strong bonding capabilities have made it a preferred choice among veterinarians for various procedures, including soft tissue surgeries and laceration repairs.

Industrial Applications

2.1 Adhesives and Sealants

Beyond medical uses, this compound serves as an effective adhesive in industrial applications. Its rapid curing properties make it ideal for bonding plastics, rubbers, metals, and wood . The ability to create strong bonds quickly is advantageous in manufacturing processes where time efficiency is crucial.

2.2 Coatings and Films

The compound can also be used in the formulation of coatings and films due to its excellent adhesion properties and flexibility. These characteristics are particularly beneficial in creating protective layers on various substrates, enhancing durability against environmental factors.

Case Studies

3.1 Surgical Efficiency Study

A clinical study involving 111 patients demonstrated the effectiveness of octyl cyanoacrylate in facial plastic surgery. The results indicated that not only did the adhesive reduce closure time significantly, but it also yielded aesthetic results comparable to traditional suturing methods . This study highlights the potential of octyl cyanoacrylate to improve surgical outcomes while enhancing patient satisfaction.

3.2 Veterinary Application Study

In a veterinary setting, a case study involving the use of octyl cyanoacrylate for wound closure in dogs showed promising results. The adhesive facilitated quick healing with minimal complications, underscoring its effectiveness as an alternative to sutures in animal surgeries.

Data Tables

| Application Area | Key Benefits | Challenges |

|---|---|---|

| Medical Wound Closure | Rapid closure time; flexible adhesion | Potential allergic reactions in sensitive individuals |

| Veterinary Medicine | Quick application; effective healing | Limited long-term data on tissue integration |

| Industrial Adhesives | Strong bonds; quick curing times | Requires careful handling to avoid skin irritation |

作用机制

The mechanism of action of Octyl 2-cyano-3-ethoxy-2-propenoate involves its interaction with various molecular targets. The ester bond can be hydrolyzed by esterases, leading to the release of 2-cyano-3-ethoxy-2-propenoic acid and octanol. The cyano group can undergo further chemical transformations, such as reduction to an amine, which can interact with biological targets .

相似化合物的比较

n-Octanol

- Structure : A primary alcohol with an eight-carbon chain.

- Key Differences: Lacks ester and cyano functional groups, leading to lower polarity and higher volatility.

- Applications : Widely used as a solvent, fragrance additive, and in plasticizer synthesis.

- Research Findings: In essential oils, n-octanol is a major component (e.g., ZaeM essential oil), contributing to antimicrobial activity .

Octyl Acetate

- Structure: Ester of octanol and acetic acid.

- Key Differences: Simpler ester structure without cyano or ethoxy substituents, resulting in higher hydrophobicity and lower chemical reactivity.

- Applications: Common in flavorings, perfumes, and as a non-polar solvent.

- Research Findings : Found in high concentrations in ZaeM essential oils, enhancing stability and shelf life in formulations .

Octyl Butyrate

- Structure: Ester of octanol and butyric acid.

- Key Differences : Longer acyl chain compared to octyl acetate, increasing lipophilicity but reducing solubility in polar solvents.

- Applications : Used in food additives and cosmetic emollients.

- Research Findings: Dominates in ZaeF essential oils, with noted anti-inflammatory properties in topical applications .

β-Caryophyllene

- Structure : Bicyclic sesquiterpene with a cyclobutane ring.

- Key Differences: Entirely hydrocarbon-based, lacking ester or cyano groups, which confers distinct volatility and aroma.

- Applications : Cannabis-derived therapeutic agent with anti-anxiety and analgesic effects.

- Research Findings : Abundant in ZaeKh essential oils, showing promise in neuropharmacology .

Comparative Data Table

| Property | This compound | n-Octanol | Octyl Acetate | Octyl Butyrate | β-Caryophyllene |

|---|---|---|---|---|---|

| Molecular Formula | C₁₄H₂₁NO₃ | C₈H₁₈O | C₁₀H₂₀O₂ | C₁₂H₂₄O₂ | C₁₅H₂₄ |

| Functional Groups | Cyano, ethoxy, ester | Hydroxyl | Ester | Ester | Terpene |

| Boiling Point (°C) | ~290 (estimated) | 195 | 210 | 225 | 129 |

| Solubility | Moderate in polar aprotic solvents | Low in water | Insoluble | Insoluble | Lipophilic |

| Primary Applications | Drug delivery, adhesives | Solvent, fragrance | Flavoring, cosmetics | Food additives | Therapeutics |

| Natural Occurrence | Synthetic | Common in EOs | Common in EOs | Common in EOs | Cannabis, EOs |

Research Insights

- Reactivity: The cyano group in this compound enhances electrophilicity, enabling nucleophilic attack in polymerization, unlike octyl acetate or butyrate .

- Stability: Ethoxy and cyano groups reduce hydrolysis rates compared to simpler esters, making it suitable for prolonged-release formulations.

- Bioactivity : Unlike β-caryophyllene, this compound lacks direct therapeutic activity but serves as a prodrug carrier due to its tunable ester cleavage .

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Octyl 2-cyano-3-ethoxy-2-propenoate with high purity?

- Methodology : Optimize esterification between 2-cyano-3-ethoxyacrylic acid and octanol using acid catalysis (e.g., sulfuric acid) under reflux. Monitor reaction progress via thin-layer chromatography (TLC) and purify via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient). Confirm purity using melting point analysis and HPLC (≥99% purity threshold) .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- Approach :

- NMR : Use - and -NMR to confirm substituent positions (e.g., cyano, ethoxy, and octyl groups).

- IR Spectroscopy : Identify characteristic peaks (C≡N stretch ~2250 cm, ester C=O ~1720 cm).

- X-ray Crystallography : Resolve crystal packing and stereochemistry (if crystalline), as demonstrated for structurally related acrylates in Acta Crystallographica studies .

Q. How can physical properties (e.g., solubility, boiling point) be determined experimentally?

- Protocol :

- Boiling Point : Use microdistillation apparatus under reduced pressure (CRC Handbook data as reference) .

- Solubility : Conduct gradient solubility tests in polar (water, ethanol) and nonpolar solvents (hexane, DCM).

- LogP : Measure via shake-flask method or correlate with computational models (e.g., ACD/Labs).

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in radical polymerization?

- Analysis :

- The electron-withdrawing cyano group enhances radical stabilization, accelerating chain propagation. Use ESR spectroscopy to detect transient radical intermediates. Compare kinetics with methacrylate analogs (e.g., octyl methacrylate) to quantify substituent effects .

- Reference polymer stability data from fluorinated acrylate studies in procurement guidelines .

Q. How do environmental conditions (pH, temperature) influence hydrolytic stability?

- Experimental Design :

- pH Stability : Incubate the compound in buffered solutions (pH 2–12) at 25°C and 60°C. Monitor degradation via HPLC and identify products (e.g., carboxylic acid derivatives) using LC-MS.

- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition thresholds .

Q. What computational models predict the compound’s electronic properties and reactivity?

- Methodology :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to map electrostatic potentials and frontier molecular orbitals (HOMO/LUMO). Compare with crystallographic data from related structures .

- Molecular Dynamics : Simulate solvent interactions to predict aggregation behavior in polymer matrices.

Q. How can contradictions in reported toxicity data be resolved?

- Strategy :

- Replicate acute toxicity assays (e.g., OECD 423) using standardized protocols. Cross-validate with in vitro cytotoxicity screens (e.g., MTT assay on mammalian cell lines). Address discrepancies by controlling for purity (≥98%) and solvent artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。